
2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2-amino thiophenes and pyridines . Thiophenes are a type of heterocyclic compound that consists of a five-membered ring with four carbon atoms and one sulfur atom . Pyridines are a type of aromatic heterocyclic compound that consists of a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction . Pyridine derivatives can be synthesized through various methods, including the Chichibabin synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a thiophene ring and a pyridine ring connected by an amide linkage. The exact structure would depend on the positions of the substituents on the rings .Chemical Reactions Analysis
Thiophene and pyridine derivatives are known to undergo a variety of chemical reactions. For example, thiophenes can participate in electrophilic aromatic substitution reactions . Pyridines can undergo nucleophilic substitution reactions at the position para to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene derivatives exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.
Anticancer Properties
Thiophene derivatives have shown anticancer properties . This suggests potential applications in cancer treatment.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them important in the preservation and longevity of metal structures.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is crucial in the development of electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This is significant in the field of display technology.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . This has implications for the advancement of electronic devices.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-11-9(2)19-13(15)12(11)14(18)17-8-10-5-4-6-16-7-10/h4-7H,3,8,15H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVIASQDTMEDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2463083.png)
![N-methyl-2-(methylsulfanyl)-N-[(2-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2463084.png)
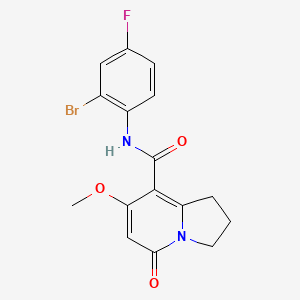
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2463087.png)
![Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2463089.png)
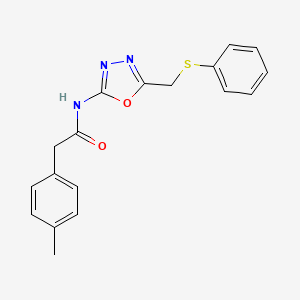
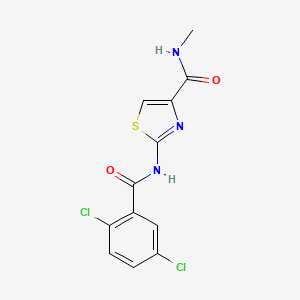
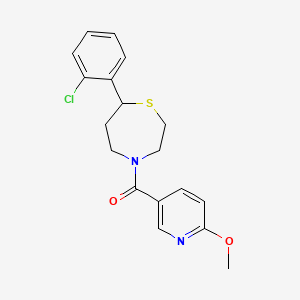
![4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2463095.png)
![[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol](/img/structure/B2463098.png)
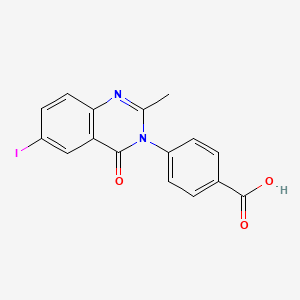
![6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2463100.png)
![3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(2-bromoacetyl)-, 1,1-dimethylethyl ester](/img/structure/B2463102.png)
